Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Catalog No.
S13362960
CAS No.
617696-81-8
M.F
C26H23FN2O7S
M. Wt
526.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-...

CAS Number

617696-81-8

Product Name

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

IUPAC Name

ethyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-hydroxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C26H23FN2O7S

Molecular Weight

526.5 g/mol

InChI

InChI=1S/C26H23FN2O7S/c1-5-36-25(34)23-13(3)28-26(37-23)29-20(14-8-9-17(30)18(11-14)35-4)19(22(32)24(29)33)21(31)15-7-6-12(2)16(27)10-15/h6-11,20,30-31H,5H2,1-4H3/b21-19+

InChI Key

NWDBSUHKDZHCSQ-XUTLUUPISA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC(=C(C=C4)O)OC)C

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC(=C(C=C4)O)OC)C

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound characterized by its intricate molecular structure. The compound features a thiazole ring, a pyrrole moiety, and multiple aromatic substituents, contributing to its potential biological activities. Its molecular formula is C29H29FN2O6SC_{29}H_{29}FN_{2}O_{6}S, with a molecular weight of approximately 552.61 g/mol. The presence of fluorine and various hydroxyl and methoxy groups suggests that the compound may exhibit significant pharmacological properties.

The chemical reactivity of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be explored through various synthetic pathways. Notably, the compound can undergo nucleophilic substitution reactions due to the presence of electrophilic centers in the thiazole and pyrrole rings. Additionally, the hydroxyl groups can participate in esterification or etherification reactions, potentially leading to derivatives with varied biological activities.

Preliminary studies suggest that compounds containing thiazole and pyrrole moieties exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate may show similar properties due to its structural features. Research indicates that thiazole derivatives can act on various biological targets, making them valuable in drug development.

The synthesis of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate may involve several steps:

  • Formation of the Thiazole Ring: This can be achieved through condensation reactions between appropriate thioketones and α-bromo esters.
  • Synthesis of Pyrrole Derivatives: The pyrrole moiety can be synthesized via the Hantzsch reaction or similar methods involving α-amino acids.
  • Functionalization: Incorporating the 3-fluoro-4-methylbenzoyl group and hydroxymethyl groups can be accomplished through acylation and alkylation reactions.

These synthetic routes require careful optimization to enhance yield and purity.

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has potential applications in pharmaceuticals, particularly as a lead compound for developing new therapeutic agents targeting cancer or infectious diseases. Its unique structure may also find utility in agrochemicals or as a biochemical probe in research.

Interaction studies focusing on Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate could reveal its binding affinities to various biological targets. Investigating its interactions with enzymes or receptors may elucidate its mechanism of action and help identify potential off-target effects.

Several compounds share structural characteristics with Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate:

Compound NameStructural FeaturesBiological Activity
4-Methoxybenzoic AcidAromatic ring with methoxy groupAntimicrobial
ThiazolidinedionesThiazole ring with carboxylic acidAntidiabetic
Pyrrole DerivativesPyrrole ring with various substituentsAnticancer

XLogP3

4.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

526.12100041 g/mol

Monoisotopic Mass

526.12100041 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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